

(R)-Crinecerfont chemical structure and properties

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Compound of Interest

Compound Name: (R)-Crinecerfont

Cat. No.: B14746690

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An In-depth Technical Guide to **(R)-Crinecerfont** and its Active Enantiomer

Introduction

Crinecerfont is a potent, orally active, non-peptide corticotropin-releasing factor type 1 (CRF1) receptor antagonist.[1][2][3] The approved pharmaceutical agent, sold under the brand name Crenessity, is specifically the (S)-enantiomer.[4][5] This document focuses on the chemical and pharmacological properties of crinecerfont, with a primary emphasis on the clinically approved (S)-enantiomer, while acknowledging the existence of its (R)-enantiomer.[1] Crinecerfont is indicated as an adjunctive treatment to glucocorticoid replacement for controlling androgens in patients aged four years and older with classic congenital adrenal hyperplasia (CAH) due to 21-hydroxylase deficiency.[4][6][7] By selectively antagonizing the CRF1 receptor, it addresses the underlying hormonal imbalances in CAH, reducing the reliance on high-dose glucocorticoid therapy.[8][9]

Chemical Structure and Properties

(R)-Crinecerfont is the R-enantiomer of Crinecerfont.[1] The following data pertains to the active and approved (S)-Crinecerfont.

Chemical Identifiers

A comprehensive list of chemical identifiers for (S)-Crinecerfont provides a foundation for its scientific characterization.

| Identifier | Value |
|-------------------|---|
| IUPAC Name | 4-(2-Chloro-4-methoxy-5-methylphenyl)-N-[(1S)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]-5-methyl-N-prop-2-ynyl-1,3-thiazol-2-amine[4][10][11] |
| CAS Number | 752253-39-7[4][5] |
| Molecular Formula | C27H28ClFN2OS[3][4][10][12] |
| SMILES | C#CCN(--INVALID-LINK--c2ccc(C)c(c2)F)c3nc(c(C)s3)-c4cc(C)c(cc4Cl)OC[12] |
| InChI Key | IEAKXXNRGSLYTQ-DEOSSOPVSA-N[4][10][12] |
| Other Names | SSR-125543, NBI-74788[4] |

Physicochemical Properties

The physicochemical properties of (S)-Crinecerfont are crucial for its formulation and delivery.

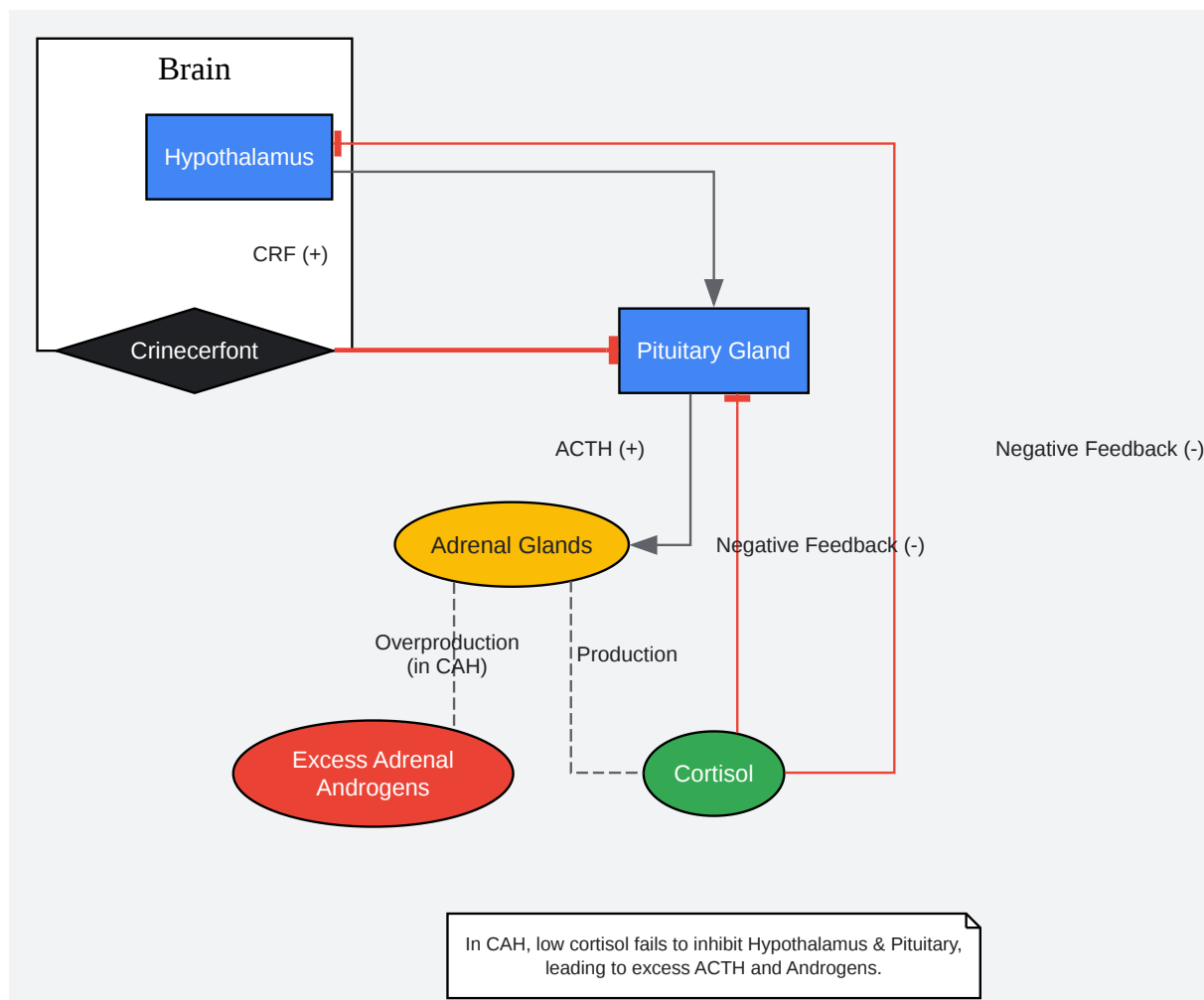
| Property | Value |
|-----------------|---|
| Molar Mass | 483.04 g/mol [4][5][10] |
| Appearance | Solid powder[3] |
| Solubility | Insoluble in water; Soluble in DMSO[5] |
| Hygroscopicity | Not hygroscopic[5] |
| Stereochemistry | (S)-enantiomer with an enantiomeric excess of at least 99.7%[5] |

Mechanism of Action and Signaling Pathway

Congenital Adrenal Hyperplasia (CAH) is characterized by a deficiency in enzymes required for cortisol synthesis, most commonly 21-hydroxylase.[6] This cortisol deficiency disrupts the

negative feedback loop of the Hypothalamic-Pituitary-Adrenal (HPA) axis, leading to the over-secretion of corticotropin-releasing factor (CRF) from the hypothalamus and subsequently, adrenocorticotrophic hormone (ACTH) from the pituitary gland.[6][8] The chronic elevation of ACTH causes adrenal hyperplasia and shunts cortisol precursors towards the androgen synthesis pathway, resulting in androgen excess.[6][13]

Crinecerfont is a selective CRF1 receptor antagonist.[14][15] It acts on the pituitary gland to block the binding of CRF to its type 1 receptor.[14] This antagonism directly reduces the secretion of ACTH, which in turn decreases the overproduction of adrenal androgens and their precursors, such as androstenedione and 17-hydroxyprogesterone.[13][14][16] This mechanism allows for the use of lower, more physiological doses of glucocorticoids to manage the cortisol deficiency, thereby reducing the significant side effects associated with long-term supraphysiologic steroid treatment.[9][16]



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Caption: Mechanism of Action of Crinecerfont on the HPA Axis in CAH.

Clinical Efficacy

The efficacy of crinecerfont has been demonstrated in the CAHtalyst™ Phase 3 clinical trial program, which included separate studies for adult and pediatric patients with classic CAH.[17] [18]

CAHtalyst Adult Study Results

The study met its primary and key secondary endpoints, showing a significant reduction in glucocorticoid (GC) dose and adrenal androgen levels.

| Endpoint | Crinecerfont Group | Placebo Group | P-value |
|---|--------------------|-----------------|------------|
| Primary: % Change in GC Dose at Week 24 | -27.3% | -10.3% | <0.001[19] |
| Patients Achieving Physiologic GC Dose at Week 24 | ~63% | ~18% | N/A |
| Secondary: Change in Androstenedione at Week 4 | -299 ng/dL[19] | +45.5 ng/dL[19] | <0.001[19] |

CAHtalyst Pediatric Study Results

The pediatric study also demonstrated crinecerfont's superiority over placebo in reducing both androstenedione levels and the required glucocorticoid dosage.[7][20]

| Endpoint | Crinecerfont Group | Placebo Group | P-value |
|--|-------------------------|---------------|------------|
| Primary: Change in Androstenedione at Week 4 | -197 ng/dL[20] | +71 ng/dL[20] | <0.001[20] |
| Secondary: % Change in GC Dose at Week 28 | Significant Decrease[7] | Increase[7] | N/A |

Experimental Protocols: CAHtalyst Phase 3 Program

The CAHtalyst Phase 3 studies were randomized, double-blind, placebo-controlled trials designed to assess the efficacy and safety of crinecerfont in adults and children with classic CAH due to 21-hydroxylase deficiency.[17][19][21]

Study Design:

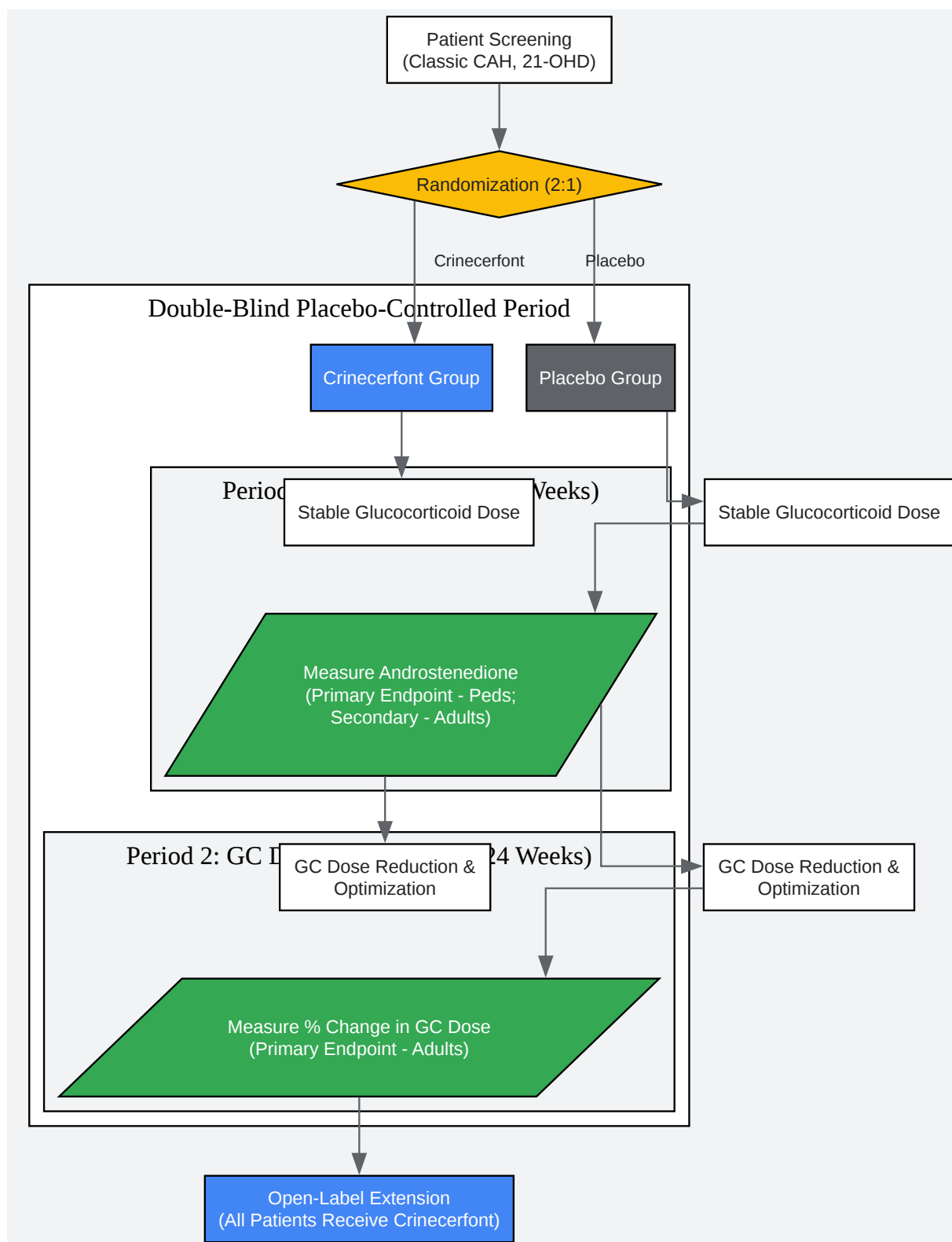
- Participants: The adult trial enrolled 182 patients, while the pediatric trial included 103 patients aged 4 to 17.[\[7\]](#)[\[17\]](#)[\[19\]](#)
- Randomization: Patients were randomized in a 2:1 ratio to receive either crinecerfont or a placebo, administered orally twice daily with meals.[\[7\]](#)[\[19\]](#)[\[21\]](#)
- Treatment Periods:
 - Stable Glucocorticoid Period (4 weeks): Patients' existing glucocorticoid (GC) doses were kept stable to evaluate the direct effect of crinecerfont on adrenal androgen levels.[\[19\]](#)[\[22\]](#) The primary endpoint for the pediatric study (change in androstenedione) and a key secondary endpoint for the adult study were measured at the end of this period.[\[7\]](#)[\[19\]](#)
 - GC Dose Reduction & Optimization Period (20-24 weeks): Following the initial 4 weeks, GC doses were systematically reduced and optimized with the goal of achieving the lowest possible dose that maintained control of androstenedione levels.[\[19\]](#)[\[21\]](#)[\[22\]](#)
 - Open-Label Extension: After the initial placebo-controlled period, all participants had the option to receive crinecerfont in an open-label extension to assess long-term safety and efficacy.[\[17\]](#)[\[21\]](#)[\[22\]](#)

Primary Endpoints:

- Adult Study: The percent change in the daily glucocorticoid dose from baseline to week 24, while maintaining androstenedione control.[\[19\]](#)
- Pediatric Study: The change from baseline in serum androstenedione at week 4.[\[7\]](#)

Dosage:

- Adults (and pediatrics ≥ 55 kg): 100 mg twice daily.[\[9\]](#)[\[17\]](#)
- Pediatrics (< 55 kg): Weight-based dosing (e.g., 25 mg or 50 mg twice daily).[\[9\]](#)[\[21\]](#)



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Caption: Workflow of the Phase 3 CAHtalyt Clinical Trials.

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